N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide
CAS No.:
Cat. No.: VC15306133
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O3 |
|---|---|
| Molecular Weight | 303.36 g/mol |
| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-pentoxybenzamide |
| Standard InChI | InChI=1S/C16H21N3O3/c1-3-5-6-11-21-13-9-7-12(8-10-13)16(20)17-15-14(4-2)18-22-19-15/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |
| Standard InChI Key | ONTHEEIQNZXPRS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates two critical moieties:
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Benzamide backbone: A 4-(pentyloxy)benzamide group, where a pentyloxy chain () is attached to the para position of the benzene ring. This hydrophobic side chain enhances lipid solubility, potentially improving membrane permeability.
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1,2,5-Oxadiazole ring: A heterocyclic ring substituted with an ethyl group at the 4-position. The oxadiazole ring contributes to electronic stability and enables hydrogen bonding with biological targets .
The interplay between these components is evident in the compound’s Canonical SMILES:
which encodes the spatial arrangement of atoms and functional groups.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.36 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 83.7 Ų |
| LogP (Octanol-Water) | 3.2 (estimated) |
These metrics suggest moderate hydrophobicity, aligning with its potential for central nervous system penetration.
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
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Benzamide precursor preparation: 4-Hydroxybenzoic acid is alkylated with pentyl bromide to form 4-(pentyloxy)benzoic acid, followed by amidation with ethylamine.
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Oxadiazole ring formation: Cyclocondensation of nitrile oxides with amidoximes, a common method for 1,2,5-oxadiazole synthesis .
Critical challenges include optimizing yields during cyclization and ensuring regioselectivity in oxadiazole substitution.
Analytical Characterization
Techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity. The Standard InChIKey (ONTHEEIQNZXPRS-UHFFFAOYSA-N) serves as a unique identifier for databases.
Comparative Analysis with Analogues
The target compound’s elongated pentyloxy chain and 1,2,5-oxadiazole configuration confer superior bioactivity compared to analogues with shorter chains or alternative heterocycles .
Applications and Research Utility
Drug Discovery
This compound serves as a lead structure for optimizing:
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Selective COX-2 inhibitors: Reducing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial agents: Addressing methicillin-resistant S. aureus (MRSA) infections.
Biochemical Probes
Its fluorescent derivatives could track oxadiazole-protein interactions in real-time assays .
Future Directions
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Mechanistic Studies: Elucidate binding modes using X-ray crystallography or cryo-EM.
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SAR Optimization: Explore shorter alkoxy chains (e.g., propoxy) to balance potency and solubility.
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In Vivo Testing: Assess pharmacokinetics in rodent models to determine bioavailability and half-life.
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